CAS number and MSDS for 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
CAS number and MSDS for 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
An In-Depth Technical Guide to 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine. It covers its core chemical identity, a plausible synthetic pathway with mechanistic insights, critical safety and handling protocols based on its hazard profile, and its context within scientific research.
Compound Identification and Physicochemical Properties
4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is a bicyclic diamine featuring a cyclohexane ring and a methyl-substituted piperidine ring. Its structure makes it a valuable building block, particularly in medicinal chemistry, where the saturated heterocyclic motifs are common. The primary amine on the cyclohexane ring and the tertiary amine within the piperidine ring offer distinct sites for chemical modification.
Key Compound Data Summary
| Identifier | Value | Source |
| CAS Number | 1340279-09-5 | [1][2] |
| Molecular Formula | C12H24N2 | [2] |
| Molecular Weight | 196.33 g/mol | [2] |
| EC Number | 966-619-1 | [1] |
This compound is typically supplied for research and development purposes only.[2]
Synthesis Pathway: Reductive Amination
A common and efficient method for synthesizing compounds of this class is through reductive amination. This strategy involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine, a logical precursor would be 4-(4-methylpiperidin-1-yl)cyclohexan-1-one.
The causality behind choosing reductive amination lies in its high efficiency, operational simplicity, and the wide availability of reducing agents that are selective and tolerant of various functional groups. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for this transformation as it is mild, effective at a slightly acidic pH, and does not reduce the starting ketone at an appreciable rate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine.
Experimental Protocol
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Reaction Setup: To a solution of 4-(4-methylpiperidin-1-yl)cyclohexan-1-one (1.0 eq) in an appropriate solvent such as dichloromethane or dichloroethane, add ammonium acetate (approx. 2.0 eq). Stir the mixture at room temperature.
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Reduction: After stirring for a designated period to allow for imine formation, add sodium triacetoxyborohydride (STAB) (approx. 1.5 eq) portion-wise to the reaction mixture. The choice of STAB is critical as it is a mild reducing agent that is particularly effective for reductive aminations.
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Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
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Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified using column chromatography on silica gel to yield the final product.
Material Safety and Handling (MSDS/SDS)
GHS Hazard Summary
| Hazard Class | Category | Signal Word | Hazard Code | Description |
| Acute Toxicity | 4 | Warning | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion | 1B | Danger | H314 | Causes severe skin burns and eye damage.[1][3] |
| Eye Damage | 1 | Danger | H314 | Causes serious eye damage.[3][4] |
| STOT SE | 3 | Warning | H336 | May cause drowsiness or dizziness.[1] |
Safe Handling and Personal Protective Equipment (PPE)
The corrosive nature of this compound dictates the necessity of stringent safety protocols.[3]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes, which can cause severe eye damage.[3]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., butyl rubber or neoprene) are required. Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[3]
-
Respiratory Protection: If there is a risk of generating aerosols or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3][7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention as the substance is corrosive and can cause severe burns.[4][5]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention.[5]
Applications in Research and Drug Development
4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is primarily utilized as a chemical intermediate in organic synthesis.[9] Its structural motifs are of significant interest in medicinal chemistry. The 4-aminopiperidine scaffold, a related structure, has been identified in compounds that act as potent inhibitors of Hepatitis C Virus (HCV) proliferation, highlighting the potential of this chemical family in antiviral drug discovery.[10]
The presence of two amine groups with different basicities and steric environments allows for selective functionalization, making it a versatile building block for creating libraries of complex molecules for screening in drug discovery programs.
Logical Flow of Application
Caption: Role of the compound as a building block in a typical drug discovery workflow.
Conclusion
4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis via reductive amination is a robust and scalable method. Due to its corrosive and toxic properties, strict adherence to safety protocols is essential. For researchers in drug development, this compound offers a versatile scaffold for the creation of novel molecules with potential therapeutic applications.
References
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NextSDS. 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine — Chemical Substance Information. [Link]
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Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet. [Link]
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NextSDS. 1-cyclohexylpiperidin-4-amine — Chemical Substance Information. [Link]
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Chemical Synthesis Database. (2025, May 20). 4-piperidin-1-yl-cyclohexan-1-one. [Link]
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NextSDS. 4-(4-methylpiperazin-1-yl)cyclohexanone — Chemical Substance Information. [Link]
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ChemBK. (2024, April 9). 1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine. [https://www.chembk.com/en/chem/1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine]([Link])
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PrepChem.com. Synthesis of 4-Piperidino-cyclohexanol. [Link]
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PubChem. (1R,4r)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine hydrochloride dihydrate. [Link]
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National Center for Biotechnology Information. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
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PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Link]
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